2-Fluoro-4-nitrophenylboronic acid 2-Fluoro-4-nitrophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1436608-93-3
VCID: VC3091892
InChI: InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
SMILES: B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Molecular Formula: C6H5BFNO4
Molecular Weight: 184.92 g/mol

2-Fluoro-4-nitrophenylboronic acid

CAS No.: 1436608-93-3

Cat. No.: VC3091892

Molecular Formula: C6H5BFNO4

Molecular Weight: 184.92 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-nitrophenylboronic acid - 1436608-93-3

Specification

CAS No. 1436608-93-3
Molecular Formula C6H5BFNO4
Molecular Weight 184.92 g/mol
IUPAC Name (2-fluoro-4-nitrophenyl)boronic acid
Standard InChI InChI=1S/C6H5BFNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Standard InChI Key LIHVMWUGFTUYLK-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)[N+](=O)[O-])F)(O)O

Introduction

Physical and Chemical Properties

Basic Identification

2-Fluoro-4-nitrophenylboronic acid is a solid compound with established identification parameters as outlined in Table 1. It serves as an important building block in organic synthesis due to its distinctive functional groups.

Table 1: Basic Identification Parameters

ParameterValue
CAS Number1436608-93-3
IUPAC Name(2-fluoro-4-nitrophenyl)boronic acid
Molecular FormulaC₆H₅BFNO₄
Molecular Weight184.918 g/mol
MDL NumberMFCD24448775
SynonymsBoronic acid, B-(2-fluoro-4-nitrophenyl)-
SMILES NotationO=N+[O-]

The compound is officially registered with the Chemical Abstracts Service (CAS) registry number 1436608-93-3, which provides a unique identifier for the substance in chemical databases and literature . This identification parameter is essential for researchers and chemical suppliers to ensure standardized referencing of the compound across different platforms and publications.

Structural Properties

The molecular structure of 2-Fluoro-4-nitrophenylboronic acid consists of a phenyl ring backbone with three key substituents: a boronic acid group (-B(OH)₂), a fluorine atom at the 2-position (ortho), and a nitro group (-NO₂) at the 4-position (para). This specific arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns.

The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and the carbon of the aromatic ring. This group is particularly important for the compound's participation in coupling reactions, as it can act as a nucleophile in various transformations. The presence of the electron-withdrawing nitro and fluoro groups significantly influences the electronic properties of the aromatic system, affecting both reactivity and stability.

Physicochemical Properties

The physicochemical properties of 2-Fluoro-4-nitrophenylboronic acid are summarized in Table 2, providing important parameters for handling, storage, and application of this compound in research and industrial settings.

Table 2: Physicochemical Properties

PropertyValue
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point374.0±52.0 °C at 760 mmHg
Flash Point180.0±30.7 °C
LogP1.27
Vapor Pressure0.0±0.9 mmHg at 25°C
Index of Refraction1.549
Exact Mass185.029572

The compound exhibits a relatively high boiling point of 374.0±52.0 °C at standard pressure, indicating strong intermolecular forces typical of boronic acids which can form hydrogen bonds through their hydroxyl groups . The moderate LogP value of 1.27 suggests a balance between hydrophilic and hydrophobic character, which is relevant for predicting solubility behavior in different solvents . Its density of approximately 1.5 g/cm³ is consistent with other substituted aromatic compounds containing electronegative substituents like fluorine and nitro groups .

Synthesis and Chemical Relevance

Related Derivatives

An important derivative of 2-Fluoro-4-nitrophenylboronic acid is its pinacol ester, 2-(2-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This derivative has distinct physical properties summarized in Table 3.

Table 3: Properties of Pinacol Ester Derivative

PropertyValue
CAS Number1073353-89-5
Molecular FormulaC₁₂H₁₅BFNO₄
Molecular Weight267.06 g/mol
Synonyms2-Fluoro-4-nitrophenylboronic acid, pinacol ester; 2-Fluoro-4-nitrobenzeneboronic acid pinacol ester
MDL NumberMFCD09264075
Boiling Point359.4±32.0 °C (Predicted)
Density1.20±0.1 g/cm³ (Predicted)

The pinacol ester form is particularly significant as boronic acid pinacol esters generally exhibit enhanced stability compared to the free boronic acids, making them valuable alternatives in certain synthetic applications and storage conditions . This derivative is frequently employed in Suzuki-Miyaura coupling reactions where the enhanced stability offers practical advantages during reaction setup and execution.

Chemical Behavior and Reactivity

Boronic Acid Chemistry

As an arylboronic acid, 2-Fluoro-4-nitrophenylboronic acid participates in a range of important chemical transformations. The boronic acid functional group (-B(OH)₂) serves as a versatile handle for further functionalization, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which has revolutionized modern organic synthesis.

The reactivity of the boronic acid moiety is influenced by the electronic effects of the fluoro and nitro substituents on the aromatic ring. These electron-withdrawing groups reduce electron density in the ring system, which can affect:

  • The Lewis acidity of the boron center

  • The nucleophilicity of the carbon-boron bond in transmetalation steps

  • The stability of the compound toward protodeboronation

These electronic effects must be considered when employing this compound in synthetic applications, as they can influence reaction rates, yields, and selectivity patterns compared to unsubstituted or differently substituted phenylboronic acids.

Impact of Fluorine and Nitro Substituents

The presence of both fluoro and nitro groups on the phenyl ring creates a distinctive electronic environment that differentiates 2-Fluoro-4-nitrophenylboronic acid from other arylboronic acids. The ortho-positioned fluorine atom introduces steric and electronic effects that can influence the conformation and reactivity of the boronic acid group. The para-positioned nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects.

This substitution pattern results in an electron-poor aromatic system, which has several implications for chemical behavior:

  • Enhanced stability against certain degradation pathways common to boronic acids

  • Modified reactivity in nucleophilic aromatic substitution reactions

  • Distinctive coordination chemistry due to the presence of multiple potential coordination sites

  • Altered hydrogen bonding patterns involving the boronic acid hydroxyl groups

These properties make 2-Fluoro-4-nitrophenylboronic acid particularly useful in specific synthetic contexts where its unique electronic and steric properties can be leveraged.

Applications and Significance

Synthetic Applications

2-Fluoro-4-nitrophenylboronic acid serves as an important building block in organic synthesis, particularly in the preparation of complex molecules containing fluorinated aromatic substructures. Its principal applications include:

  • Cross-coupling reactions: The compound participates in Suzuki-Miyaura coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

  • Functionalized material synthesis: The fluorine and nitro substituents provide sites for further transformation, enabling access to diversely functionalized aromatic compounds.

  • Medicinal chemistry: Fluorinated aromatic compounds are prevalent in drug discovery due to the beneficial properties that fluorine often imparts to drug candidates, including enhanced metabolic stability and increased lipophilicity.

  • Building block in multistep synthesis: The differential reactivity of the boronic acid, fluoro, and nitro groups allows for selective transformations in multistep synthetic sequences.

The commercial availability of this compound in research quantities suggests its utility in laboratory-scale organic synthesis applications .

Structural Analogs

Several structural analogs of 2-Fluoro-4-nitrophenylboronic acid exist with modified substitution patterns or functional groups. Table 4 presents a comparison between 2-Fluoro-4-nitrophenylboronic acid and some of its notable structural analogs identified in the search results.

Table 4: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Distinction
2-Fluoro-4-nitrophenylboronic acid1436608-93-3C₆H₅BFNO₄184.918Reference compound
5-Chloro-4-fluoro-2-nitrophenylboronic acid2377605-87-1C₆H₄BClFNO₄219.36Additional chloro substituent at position 5
(4-Nitrophenyl)boronic acid24067-17-2C₆H₆BNO₄166.93Lacks fluoro substituent

The structural analog 5-Chloro-4-fluoro-2-nitrophenylboronic acid features an additional chlorine substituent, which further modifies the electronic properties and reactivity of the aromatic system . This compound exhibits a melting point range of 110-130 °C, providing a physical property that can be compared with other members of this compound class .

The simpler analog (4-Nitrophenyl)boronic acid lacks the fluorine substituent, resulting in different electronic properties while maintaining the para-nitro substitution pattern . The comparison between these compounds illustrates how systematic structural modifications can be used to tune the properties of arylboronic acids for specific applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator